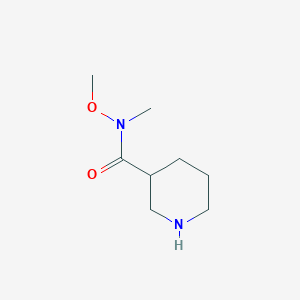N-methoxy-N-methylpiperidine-3-carboxamide
CAS No.:
Cat. No.: VC18083615
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | N-methoxy-N-methylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C8H16N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 |
| Standard InChI Key | ZJTGDOHLGMRVER-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)C1CCCNC1)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
N-Methoxy-N-methylpiperidine-3-carboxamide is systematically named according to IUPAC conventions as N-methoxy-N-methylpiperidine-3-carboxamide. Its molecular formula is CHNO, with a molecular weight of 170.21 g/mol . The structure consists of a piperidine ring substituted at the 3-position with a carboxamide group, where the amide nitrogen is further functionalized with methoxy and methyl groups.
Table 1: Key Identifiers of N-Methoxy-N-Methylpiperidine-3-Carboxamide
Stereochemical and Conformational Features
The piperidine ring adopts a chair conformation, with the carboxamide group at the equatorial position to minimize steric strain. Substituents on the amide nitrogen (N-methoxy and N-methyl) introduce restricted rotation, rendering the molecule conformationally rigid . X-ray crystallography data for analogous compounds (e.g., 1-Boc-protected derivatives) confirm this spatial arrangement .
Synthesis and Methodological Advances
Classical Amidation Strategies
The synthesis of N-methoxy-N-methylamides (Weinreb amides) typically involves coupling carboxylic acids with N,O-dimethylhydroxylamine. A seminal method reported by Singh et al. (1995) employs 2-chloro-1-methylpyridinium iodide as a coupling agent, achieving yields exceeding 85% without racemization of chiral substrates . This approach is compatible with piperidine-3-carboxylic acid, enabling direct access to the target compound .
Table 2: Representative Synthesis Protocol
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Piperidine-3-carboxylic acid | Substrate | DMF, 0°C → RT | 89% |
| N,O-Dimethylhydroxylamine | Nucleophile | 2 eq, 12 h | |
| 2-Chloro-1-methylpyridinium iodide | Activator | 1.2 eq |
Modern Innovations: Polymer-Supported Reagents
Recent advances utilize polymer-supported triphenylphosphine (Pol-PPh) and iodine (I) to streamline amide bond formation. This method, validated by PMC (2010), eliminates laborious purification steps; the resulting Weinreb amides are isolated via silica gel filtration, preserving stereochemical integrity . For N-methoxy-N-methylpiperidine-3-carboxamide, this protocol reduces reaction times to <6 hours with comparable yields (82–87%) .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
N-Methoxy-N-methylpiperidine-3-carboxamide exhibits a predicted boiling point of 343.8±52.0°C and a density of 1.106±0.06 g/cm . The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (CHCl, CHCl) .
Acid-Base Behavior
The pKa of the amide proton is estimated at -2.50±0.40, indicating negligible acidity under physiological conditions . This property enhances stability in acidic environments, making the compound suitable for multi-step synthetic sequences .
Applications in Organic Synthesis
Ketone and Aldehyde Synthesis
As a Weinreb amide, this compound reacts with organometallic reagents (e.g., Grignard, organolithium) to yield ketones without over-addition. For example, reaction with phenylmagnesium bromide produces 3-benzoylpiperidine, a precursor to neuroactive compounds .
Natural Product Synthesis
The PMC study (2010) highlights its role in formal syntheses of apocynin and pratosine, validating its utility in constructing complex alkaloids . Additionally, the benzyl-protected variant (CAS 1388681-28-4) serves as an intermediate in the synthesis of anhydrolychorinone, a cytotoxic agent .
| Parameter | Value | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Precautionary Measures | P261, P305+P351+P338 | |
| Storage Conditions | Sealed, dry, room temperature |
Environmental and Regulatory Compliance
The compound falls under HS Code 2933399990, indicating its classification as a heterocyclic amide derivative . Disposal must adhere to protocols for nitrogen-containing organics to prevent environmental contamination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume